Cas no 522604-00-8 (3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)-2-propenamide)
![3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)-2-propenamide structure](https://pt.kuujia.com/scimg/cas/522604-00-8x500.png)
522604-00-8 structure
Nome do Produto:3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)-2-propenamide
3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)-2-propenamide Propriedades químicas e físicas
Nomes e Identificadores
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- (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- 3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- 522604-00-8
- EN300-1210293
- AKOS001020542
- Z56843505
- 3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)-2-propenamide
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- Inchi: 1S/C23H16BrN3O4/c24-19-7-5-16(6-8-19)15-31-22-4-2-1-3-17(22)13-18(14-25)23(28)26-20-9-11-21(12-10-20)27(29)30/h1-13H,15H2,(H,26,28)
- Chave InChI: AYZIJYRQRBPIRS-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)C(C#N)=CC1=CC=CC=C1OCC1=CC=C(Br)C=C1
Propriedades Computadas
- Massa Exacta: 477.03242g/mol
- Massa monoisotópica: 477.03242g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 6
- Complexidade: 697
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 108Ų
- XLogP3: 5.6
Propriedades Experimentais
- Densidade: 1.524±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 700.7±60.0 °C(Predicted)
- pka: 9.79±0.70(Predicted)
3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)-2-propenamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1210293-50mg |
522604-00-8 | 90.0% | 50mg |
$246.0 | 2023-10-02 | ||
Enamine | EN300-1210293-0.05g |
522604-00-8 | 90% | 0.05g |
$246.0 | 2023-07-09 |
3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)-2-propenamide Literatura Relacionada
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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